Ethylene bis(3-mercaptopropionate)

描述

The exact mass of the compound Ethylene bis(3-mercaptopropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylene bis(3-mercaptopropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene bis(3-mercaptopropionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

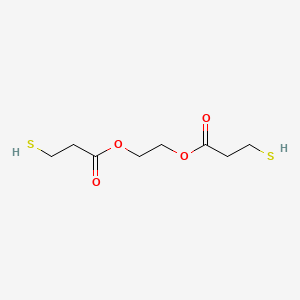

IUPAC Name |

2-(3-sulfanylpropanoyloxy)ethyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c9-7(1-5-13)11-3-4-12-8(10)2-6-14/h13-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQZWTGSNCDKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)OCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51158-47-5 | |

| Record name | Polyethylene glycol bis(3-mercaptopropionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51158-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2066804 | |

| Record name | 1,2-Ethanediyl 3'-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22504-50-3 | |

| Record name | 1,1′-(1,2-Ethanediyl) bis(3-mercaptopropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22504-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol bis(3-mercaptopropionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediyl 3'-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene bis(3-mercaptopropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7C53QM7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Multifunctional Thiol Compounds in Polymer Science

Multifunctional thiol compounds are a cornerstone of modern polymer science, prized for their versatile reactivity and the unique properties they impart to polymeric materials. tandfonline.com The presence of multiple thiol groups within a single molecule allows for the formation of complex, three-dimensional polymer networks. upc.edu This capability is central to the field of "click chemistry," a set of powerful, highly reliable, and selective reactions. researchgate.net

Among these, the thiol-ene reaction is particularly prominent. This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene), proceeding via either a free-radical or a Michael addition mechanism. wikipedia.org The reaction is known for its high efficiency, rapid rates under mild conditions (often initiated by UV light), and lack of oxygen inhibition, which is a common problem in other polymerization methods. wikipedia.orgresearchgate.net This efficiency allows for the creation of homogeneous polymer networks with predictable structures and properties. wikipedia.org The versatility of thiol chemistry enables the synthesis of a wide array of materials, from soft hydrogels to durable coatings, and facilitates the post-polymerization modification of materials to introduce new functionalities. tandfonline.comacs.org

Historical Context of Ethylene Bis 3 Mercaptopropionate Synthesis and Initial Explorations

The synthesis of Ethylene (B1197577) bis(3-mercaptopropionate) is chemically straightforward, typically achieved through the esterification reaction between ethylene glycol and 3-mercaptopropionic acid. mdpi.com This process involves the formation of two ester linkages, attaching the mercaptopropionate groups to the ethylene glycol backbone. While the specific date of its first synthesis is not prominently documented in readily available literature, the methods for producing such esters are well-established in organic chemistry.

Initial explorations and ongoing research have focused on leveraging its bifunctional nature. The two thiol groups make it an ideal candidate for applications requiring the formation of crosslinked structures. Early uses and continued research have centered on its function as a crosslinking agent for various polymer systems, including epoxy resins and polyurethanes, and as a modifier in polymerization reactions to control material properties. chemicalbook.comjinbangch.com Its utility in the design of processable shape-memory polymer systems for biomedical applications has also been an area of investigation. chemicalbook.comchemicalbook.com

Fundamental Role of Ethylene Bis 3 Mercaptopropionate As a Reactive Monomer and Crosslinking Agent

Established Synthetic Pathways for Ethylene bis(3-mercaptopropionate)

The synthesis of Ethylene bis(3-mercaptopropionate) is most commonly achieved through esterification reactions. These methods involve the formation of ester linkages between a carboxylic acid and an alcohol, in this case, 3-mercaptopropionic acid and ethylene glycol.

Esterification Reactions Involving 3-Mercaptopropionic Acid and Ethylene Glycol

The direct esterification of 3-mercaptopropionic acid with ethylene glycol, a classic example of Fischer-Speier esterification, stands as the most conventional and widely employed method for producing Ethylene bis(3-mercaptopropionate). This reaction typically involves heating the two reactants in the presence of an acid catalyst. The equilibrium nature of the reaction necessitates the removal of water, a byproduct, to drive the reaction towards the formation of the diester. sciencemadness.org

The reaction mechanism commences with the protonation of the carboxylic acid group of 3-mercaptopropionic acid by the acid catalyst, which enhances its electrophilicity. Subsequently, the hydroxyl group of ethylene glycol acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the monoester, 2-hydroxyethyl 3-mercaptopropionate (B1240610). This intermediate then undergoes a second esterification at the remaining hydroxyl group to yield the final product, Ethylene bis(3-mercaptopropionate).

Various acid catalysts can be employed to facilitate this reaction, with p-toluenesulfonic acid (p-TSA) being a common choice. The concentration of the catalyst is a critical parameter that influences the reaction rate and the formation of side products. For instance, in the synthesis of a similar trifunctional mercaptoester, trimethylolpropane-tris(3-mercaptopropionate), it was observed that increasing the concentration of the p-TSA catalyst led to a decrease in the purity of the desired product and an increase in the formation of thioester-based side-products. An optimized catalyst concentration of 0.03 mol per mole of the alcohol (trimethylolpropane) was found to yield the highest purity of the desired product. nih.gov This suggests that a similar optimization of catalyst concentration is crucial for the efficient synthesis of Ethylene bis(3-mercaptopropionate).

Potential side reactions in the Fischer esterification of ethylene glycol include the formation of oligomeric species or tars, particularly at high temperatures. sciencemadness.org The acidic conditions and elevated temperatures can promote the dehydration of ethylene glycol to form dioxane, or the polymerization of ethylene oxide, which may be formed in situ. sciencemadness.org

| Reactants | Catalyst | Reaction Conditions | Yield | Reference |

| 3-Mercaptopropionic Acid, Ethylene Glycol | p-Toluenesulfonic acid | Toluene, Reflux (Azeotropic removal of water) | High | researchgate.net |

| 3-Mercaptopropionic Acid, Ethylene Glycol | Sulfuric Acid | Toluene, 120 °C | High | mdpi.com |

| Methyl 3-mercaptopropionate, Ethylene Glycol | Candida antarctica Lipase B | Bulk (solvent-free), 50 °C | High | mdpi.com |

Table 1: Summary of Synthetic Conditions for Ethylene bis(3-mercaptopropionate) and related dithiols.

Alternative Synthetic Routes and Their Mechanistic Considerations

Beyond direct esterification, alternative synthetic strategies offer different advantages, such as milder reaction conditions or the avoidance of strong acid catalysts.

One notable alternative is the enzyme-catalyzed transesterification. A study on the synthesis of dithiols from tetraethylene glycol and polyethylene glycols utilized Candida antarctica Lipase B (CALB) to catalyze the transesterification of methyl 3-mercaptopropionate with the corresponding diol. mdpi.comresearchgate.net This enzymatic approach operates under solvent-free conditions at a moderate temperature of 50 °C. The reaction proceeds in a stepwise manner, initially forming the monothiol, followed by the formation of the dithiol. mdpi.com For tetraethylene glycol, the monothiol was formed within 15 minutes, while the conversion to the dithiol took 8 hours. mdpi.comresearchgate.net This method presents a "green" alternative to traditional acid-catalyzed methods. mdpi.com

Another approach involves the use of coupling agents to facilitate the esterification under milder conditions. The Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a well-established method for forming esters from carboxylic acids and alcohols. This method is particularly useful for sensitive substrates that cannot tolerate the harsh conditions of Fischer esterification. In the synthesis of α,ω-bis-mercaptoacyl poly(alkyl oxide)s, a similar method utilizing N,N'-diisopropylcarbodiimide (DIC) and DMAP was successfully employed for the esterification of poly(ethylene glycol) with S-Mmt protected mercapto acids. nih.gov

Precursor Design and Structural Modifications for Tailored Reactivity

The properties and reactivity of Ethylene bis(3-mercaptopropionate) can be fine-tuned by modifying its precursor molecules, namely ethylene glycol and 3-mercaptopropionic acid. This approach allows for the introduction of specific functional groups or structural motifs that can influence the final polymer network's characteristics.

A key strategy in precursor design involves the use of protecting groups for the thiol functionality of 3-mercaptopropionic acid. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds and other unwanted side products during the esterification reaction. Protecting the thiol group before esterification and subsequently deprotecting it can lead to a cleaner reaction and a higher yield of the desired dithiol. For instance, the S-4-methoxytrityl (Mmt) group has been used to protect the thiol of 3-mercaptopropionic acid during its esterification with poly(ethylene glycol). nih.gov The Mmt group is acid-labile and can be selectively removed after the esterification is complete. nih.gov

Structural modifications to the ethylene glycol backbone can also be employed to alter the properties of the resulting dithiol. For example, using longer chain polyethylene glycols (PEGs) in place of ethylene glycol results in the formation of α,ω-dithiols with a flexible polyether spacer. mdpi.com These longer dithiols are often used in the creation of hydrogels and other biocompatible materials. The synthesis of polymers with side-chain thiol groups can be achieved by starting with a copolymer of ethylene oxide and glycidol (B123203). The hydroxyl groups on the glycidol units can then be converted to thiol groups in a multi-step process, allowing for control over the density of thiol functionality along the polymer chain. rsc.org

Purification Strategies for Academic Research Purity Standards

Achieving high purity of Ethylene bis(3-mercaptopropionate) is crucial for its application in research, where impurities can significantly affect polymerization kinetics and the properties of the resulting materials. Given its high boiling point, purification is typically achieved through vacuum distillation. jinbangch.com This technique allows for the distillation of the compound at a lower temperature, thereby preventing thermal decomposition that might occur at its atmospheric boiling point of 255 °C.

The purification process often involves multiple steps. After the synthesis reaction, the crude product is typically washed to remove the catalyst and any water-soluble impurities. For example, a common workup procedure involves washing the organic layer with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic solvent is then removed, and the crude product is subjected to vacuum distillation.

For academic research, where very high purity is often required, column chromatography can be employed as a further purification step. However, for larger scale preparations, fractional vacuum distillation is the more practical approach. The efficiency of the distillation is dependent on the difference in boiling points between the desired product and any impurities. Careful control of the vacuum pressure and temperature is essential to achieve a good separation.

In some cases, impurities may be difficult to remove by distillation alone. For instance, side products with similar boiling points may co-distill with the main product. In such situations, alternative purification techniques like preparative high-performance liquid chromatography (HPLC) might be necessary, although this is generally not feasible for large quantities.

Mechanistic Principles of Thiol-Ene Reactions Involving Ethylene bis(3-mercaptopropionate)

The addition of the thiol groups of Ethylene bis(3-mercaptopropionate) across an ene can proceed via either a free-radical or a nucleophilic mechanism, depending on the method of initiation and the nature of the reactants.

The free-radical mediated thiol-ene reaction is a chain-growth process that typically proceeds in a step-growth fashion. nih.gov This mechanism is initiated by the generation of a thiyl radical (RS•) from the Ethylene bis(3-mercaptopropionate) molecule. This can be achieved through photolysis, thermolysis, or the use of a radical initiator. researchgate.net

The process unfolds in a cycle of two key steps:

Propagation: The thiyl radical adds across an ene (C=C) functional group. This is an anti-Markovnikov addition, resulting in the formation of a more stable, carbon-centered radical intermediate. researchgate.net

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol group on a different Ethylene bis(3-mercaptopropionate) molecule. This step regenerates a thiyl radical and forms the final thioether product. The new thiyl radical can then participate in another propagation step, continuing the cycle. nih.govresearchgate.net

This chain reaction continues until two radicals terminate each other. A key feature of this mechanism is its relative insensitivity to oxygen, which is a common inhibitor in other free-radical polymerizations. rsc.org

The nucleophilic addition of Ethylene bis(3-mercaptopropionate) to an electron-deficient ene, such as an acrylate (B77674) or maleimide, is known as the Thiol-Michael addition reaction. This reaction is typically catalyzed by a base or a nucleophile. researchgate.netnih.gov

The mechanism proceeds as follows:

Thiolate Formation: In a base-catalyzed reaction, a base abstracts the acidic proton from the thiol group of Ethylene bis(3-mercaptopropionate), forming a highly nucleophilic thiolate anion (RS⁻). nih.gov

Conjugate Addition: The thiolate anion attacks the β-carbon of the activated carbon-carbon double bond in a conjugate (or 1,4-) addition. This attack forms a resonance-stabilized enolate intermediate. rsc.org

Protonation: The enolate intermediate is subsequently protonated, often by abstracting a proton from a protonated base or another thiol molecule, to yield the final thioether adduct and regenerate the catalyst. rsc.org

This reaction is highly efficient and proceeds under mild conditions, often without the need for a solvent. researchgate.net The rate of the Thiol-Michael addition is critically dependent on the pKa of the thiol and the nature of the electron-withdrawing group on the ene. nih.gov

Kinetic Studies of Ethylene bis(3-mercaptopropionate) in Thiol-Ene Systems

The rate of the thiol-ene reaction is heavily dependent on the type and concentration of the initiator used.

Photoinitiators: For free-radical reactions initiated by UV light, the choice of photoinitiator is critical. Acylphosphine oxide photoinitiators, such as BAPO (phenyl bis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide), are highly efficient for initiating thiol-acrylate polymerizations involving Ethylene bis(3-mercaptopropionate). nih.gov The rate of polymerization is directly influenced by the initiator's absorption characteristics, the quantum yield of radical generation, and the light intensity. nih.govnih.gov In systems without a photoinitiator, initiation can still occur through direct cleavage of the thiol's S-H bond, particularly with high-energy UV light (e.g., 254 nm). usm.edu

Redox Initiators: Redox initiation systems, such as benzoyl peroxide (BPO) paired with an amine like N,N-dimethyl-p-toluidine (DMT), can effectively initiate the polymerization of Ethylene bis(3-mercaptopropionate) at room temperature. nih.govrsc.org This method offers the advantage of not requiring light, allowing for polymerization in bulk or in opaque systems. rsc.org The polymerization rate can be controlled by the concentration of the redox pair components. The presence of inhibitors, such as MEHQ (monomethyl ether hydroquinone), can introduce an induction period, but the reaction proceeds rapidly once the inhibitor is consumed. nih.gov

Base Catalysts: For nucleophilic Michael additions, common bases like triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used. researchgate.net The reaction rate is strongly correlated with the strength and concentration of the base. For instance, in the formation of hydrogels, the gelation time can be tuned by adjusting the pH of the initiating solution, with higher pH leading to faster gelation due to more efficient thiolate formation. nih.govnih.gov

| Initiation System | Typical Initiator(s) | Mechanism | Key Kinetic Factors |

|---|---|---|---|

| Photochemical | BAPO, Irgacure | Free-Radical | Light Intensity, Initiator Concentration, Wavelength nih.govnih.gov |

| Redox | Benzoyl Peroxide / Amine | Free-Radical | Concentration of Redox Pair, Inhibitor Level nih.govrsc.org |

| Base Catalysis | Triethylamine (TEA), DBU | Nucleophilic (Michael Addition) | Base Strength (pKa), Catalyst Concentration researchgate.netresearchgate.net |

In an ideal step-growth thiol-ene polymerization, a 1:1 stoichiometric ratio of thiol to ene functional groups is required to achieve maximum conversion and optimal polymer properties. pocketdentistry.com However, deviations from this ratio can significantly impact the reaction kinetics and final network structure.

Equimolar Stoichiometry: When Ethylene bis(3-mercaptopropionate) is reacted with a di-ene at a 1:1 functional group ratio, the conversion of both thiol and ene groups proceeds at a nearly identical rate, especially in controlled systems like miniemulsions. researchgate.net This leads to the formation of high molecular weight polymers as the reaction approaches completion. rsc.orgrsc.org

| Thiol:Ene Ratio | System Example | Effect on Conversion & Kinetics | Resulting Polymer Characteristic |

|---|---|---|---|

| 1:1 | Dithiol-Diene | Balanced and often rapid conversion of both groups. researchgate.net | Highest potential molecular weight and crosslink density. pocketdentistry.com |

| >1 (Thiol Excess) | Dithiol-Diene | High conversion of ene; slower overall reaction as ene is consumed. | Thiol-terminated oligomers/polymers. pocketdentistry.com |

| <1 (Ene Excess) | Dithiol-Diene | High conversion of thiol; potential for ene homopolymerization as a side reaction. rsc.org | Ene-terminated oligomers/polymers; potentially higher crosslink density if homopolymerization occurs. rsc.org |

The rate of conversion in thiol-ene polymerizations involving Ethylene bis(3-mercaptopropionate) is sensitive to various environmental and physical conditions.

Temperature: While many thiol-ene reactions proceed rapidly at ambient temperature, particularly photoinitiated ones, temperature can influence the kinetics. dtu.dk For thermally initiated systems, higher temperatures increase the rate of initiator decomposition and thus the polymerization rate. For redox-initiated systems, the reaction can be performed under mild thermal conditions. rsc.org

Solvent and Concentration: Thiol-ene reactions are often performed solvent-free ("in bulk"). rsc.org However, the choice of solvent can affect reaction kinetics, especially in nucleophilic Michael additions where polar aprotic solvents can stabilize charged intermediates and accelerate the reaction. researchgate.net The concentration of reactants also plays a role; higher concentrations generally lead to faster reaction rates.

Reaction Environment: The physical environment of the reaction can have a profound effect. For example, performing a dithiol-diene photopolymerization in a miniemulsion (nanoreactors) can lead to a dramatic increase in reaction rates—up to 35-fold higher than in bulk. rsc.orgrsc.org This "confinement effect" is attributed to the segregation of radicals within the droplets, which minimizes bimolecular termination events and leads to higher monomer conversion and higher molecular weight polymers. rsc.orgresearchgate.net In a study monitoring the photopolymerization of acrylated linseed oil (AELO) with Ethylene bis(3-mercaptopropionate) (EGMP), nearly 80% conversion of both acrylate and thiol groups was achieved within the first few minutes of UV illumination, demonstrating the high reaction efficiency under specific conditions. nih.gov

Control Over Reaction Pathways and Network Formation

The structure of Ethylene bis(3-mercaptopropionate), with its two primary thiol groups separated by a flexible ethylene glycol spacer, allows for a significant degree of control over the polymerization process. This control is exerted through the selection of reaction partners and conditions, which can dictate the dominant reaction mechanism and the ultimate properties of the resulting polymer network.

Selective Thiol Addition to Varied Ene Functionalities

The thiol-ene reaction, a cornerstone of click chemistry, can proceed via either a free-radical or a Michael addition mechanism, depending on the nature of the 'ene' functional group. The choice of the ene co-monomer, therefore, provides a powerful tool to direct the reaction pathway and, consequently, the network formation when using Ethylene bis(3-mercaptopropionate).

Research has shown that the addition of thiols to different types of alkenes occurs at varying rates. For instance, in systems containing both terminal allyl groups and internal fumarate/maleate groups, the thiol addition mediated by a photoinitiator preferentially and rapidly occurs at the terminal allyl groups. rsc.org This selectivity is attributed to the higher reactivity of the terminal double bonds in the radical-mediated thiol-ene reaction.

In the context of Ethylene bis(3-mercaptopropionate) (E3M), studies have explored its use in forming polymer networks with triallyl crosslinkers like 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATO). rsc.org The reactivity of the mercaptopropionate group is a key factor in these polymerizations. While direct kinetic comparisons of E3M with a wide array of 'ene' functionalities in a single study are not extensively documented, the general principles of thiol-ene reactivity provide a clear framework for predicting selectivity. Electron-rich 'enes' such as vinyl ethers and allyl ethers are known to react readily via a radical-mediated step-growth mechanism. In contrast, electron-deficient 'enes' like acrylates and maleimides are more susceptible to a base-catalyzed Michael addition.

This inherent difference in reactivity allows for the design of systems where Ethylene bis(3-mercaptopropionate) can selectively react with one type of 'ene' in the presence of another by controlling the initiation method (e.g., photoinitiation for radical pathways vs. base catalysis for Michael addition).

Table 1: Illustrative Reactivity of Mercaptopropionate Thiols with Various Ene Functionalities This table is illustrative and compiles general trends observed in thiol-ene reactions. Specific rates can vary based on reaction conditions.

| Ene Functional Group | Predominant Mechanism | Relative Reaction Rate with Mercaptopropionate Thiols |

| Allyl Ether | Radical Addition | Fast |

| Acrylate | Michael Addition / Radical | Very Fast (Michael), Moderate (Radical) |

| Vinyl Ether | Radical Addition | Fast |

| Norbornene | Radical Addition | Very Fast |

| Maleimide | Michael Addition | Very Fast |

| Fumarate/Maleate | Radical Homopolymerization / Slower Thiol-Ene Addition | Slow to Moderate |

Data compiled from principles discussed in various sources.

Competing Polymerization Mechanisms in Hybrid Systems

The versatility of Ethylene bis(3-mercaptopropionate) extends to its use in hybrid polymer systems where multiple polymerization mechanisms can occur simultaneously or sequentially. These competing reactions offer a sophisticated level of control over the final network structure and properties.

A prominent example of such a hybrid system is the combination of thiol-ene and thiol-epoxy chemistry. In these systems, Ethylene bis(3-mercaptopropionate) can participate in both a photoinitiated radical thiol-ene reaction with an ene-containing monomer and a base-catalyzed thiol-epoxy reaction with an epoxy-functionalized monomer. The order and rates of these two distinct polymerization reactions can be controlled by the timing of light exposure and the introduction of a base catalyst. This dual-curing approach allows for the creation of interpenetrating or co-networks with tailored mechanical and thermal properties. For instance, hybrid resins with equal weight percentages of thiol-ene and thiol-epoxy components have been shown to achieve a high glass transition temperature (Tg) and low polymerization stress.

Another important class of hybrid systems involves the reaction of Ethylene bis(3-mercaptopropionate) with monomers that can undergo both thiol-ene addition and homopolymerization, such as acrylates. In these systems, a complex interplay of reactions occurs. The thiol can add to the acrylate via a Michael addition pathway, particularly in the presence of a base, or via a radical thiol-ene mechanism under photoinitiation. Simultaneously, the acrylate monomers can undergo radical homopolymerization. The balance between these competing reactions is influenced by factors such as the thiol-to-acrylate ratio, the presence of initiators, and the reaction temperature. For example, in methacrylate-thiol-ene systems, the early stages of the reaction are often dominated by methacrylate (B99206) homopolymerization, with the thiol-ene reaction becoming more significant in the later stages. This can lead to the formation of heterogeneous networks with distinct properties compared to pure thiol-ene or pure acrylate networks.

The ability of allyl groups to also undergo homopolymerization, albeit to a lesser extent than acrylates, adds another layer of complexity and control in thiol-allyl systems. Studies have shown that in non-stoichiometric thiol-ene formulations with an excess of allyl groups, the ene conversion can exceed the expected amount based on the thiol-ene reaction alone, indicating that ene-ene homopolymerization also contributes to network formation. tcichemicals.com

Table 2: Impact of Competing Reactions on the Properties of Mercaptopropionate-Based Polymer Networks This table illustrates general trends in how the introduction of a competing polymerization mechanism can affect the final properties of the polymer network.

| Property | Thiol-Ene Network (e.g., with Allyl Ether) | Thiol-Acrylate Hybrid Network | Thiol-Epoxy Hybrid Network |

| Polymerization Control | High | Moderate (competing homopolymerization) | High (dual-cure control) |

| Shrinkage Stress | Low | Reduced compared to pure acrylate | Very Low |

| Glass Transition Temp. (Tg) | Moderate | Can be tailored | Can be significantly increased |

| Mechanical Strength | Moderate | Can be enhanced | Generally High |

| Network Homogeneity | High | Can be heterogeneous | Can be tailored (IPN vs. co-network) |

Data compiled from principles discussed in various sources.

Photopolymerization Systems Utilizing Ethylene Bis 3 Mercaptopropionate

Photoinitiation Mechanisms in Ethylene (B1197577) bis(3-mercaptopropionate)-Based Systems

The initiation of polymerization in systems containing Ethylene bis(3-mercaptopropionate) is triggered by the generation of radical species from a photoinitiator molecule upon exposure to light. wordpress.com The choice of photoinitiator and light source wavelength dictates the specific initiation pathway.

UV-initiated photopolymerization is a common method for curing thiol-ene systems. The process begins when a photoinitiator absorbs UV radiation (typically in the 320-390 nm range), leading to the formation of free radicals. rsc.orgrsc.org These radicals then abstract a hydrogen atom from a thiol group (like those on Ethylene bis(3-mercaptopropionate)), creating a thiyl radical (S•). acs.org

This newly formed thiyl radical propagates by adding across an 'ene' double bond of a co-monomer, which results in a carbon-centered radical. acs.org The reaction cycle continues through a chain transfer step where the carbon radical abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming a stable thioether linkage in the polymer backbone. acs.orgresearchgate.net This step-growth mechanism leads to the rapid formation of a crosslinked network. rsc.org Common photoinitiators for UV-initiated thiol-ene polymerization include 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). rsc.org The curing process can be extremely rapid, with networks forming in under a second of UV exposure. rsc.org

Table 1: Example Formulations for UV-Initiated Thiol-Ene Networks This table presents example formulations for creating polymer networks using UV-initiated thiol-ene chemistry. The ratios determine the final properties of the material.

| Sample Code | Triallyl Monomer (wt%) | Trithiol Monomer (wt%) | Molar Ratio (Allyl:Thiol) | Photoinitiator (DMPA) |

|---|---|---|---|---|

| R3 | 32% | 68% | 1 : 1 | 0.58 wt% of monomer mix |

| R4 | 24% | 76% | 1 : 1.5 | 0.58 wt% of monomer mix |

| R5 | 20% | 80% | 1 : 1.9 | 0.58 wt% of monomer mix |

Data sourced from research on functional 3D networks. rsc.org

The use of visible light for photopolymerization is advantageous, particularly in biomedical applications where high-energy UV light can be damaging. These systems require photoinitiators that are sensitive to longer wavelengths. abstractarchives.com Systems for visible-light thiol-ene polymerization have been developed using catalysts such as Ru(bpy)₃Cl₂ with a redox mediator or dyes like Eosin Y. figshare.comresearchgate.net

Hexaarylbiimidazoles (HABIs) have also been investigated as efficient visible-light photoinitiators for thiol-ene systems. abstractarchives.com Upon irradiation with visible light (e.g., up to 469 nm), HABIs generate lophyl radicals. abstractarchives.com While these radicals are not highly effective at initiating polymerization in acrylate-only systems, they react efficiently with the high concentration of thiol groups present in thiol-ene formulations, leading to rapid polymerization. abstractarchives.com Another approach involves the catalyst-free coupling of thiols and alkenes promoted by visible light, which may proceed through a thiol-oxygen co-oxidation (TOCO) complex. nih.gov

Spatiotemporal Control in Photopolymerization Processes

A key advantage of photopolymerization is the ability to exert precise control over the reaction in both space and time (spatiotemporal control). nih.govacs.org By selectively exposing specific regions of the liquid resin to a focused light source, polymerization can be confined to create intricate three-dimensional patterns. acs.org This control is fundamental to advanced manufacturing techniques like 3D printing.

Temporal control can be achieved by turning the light source on and off, effectively starting and stopping the polymerization process. acs.org Furthermore, two-stage reaction schemes can be designed. For instance, in a mixed system, one reaction can be initiated by a catalyst, and a second, light-activated catalyst can be triggered at a later time to initiate another reaction, allowing for the sequential formation of complex polymer networks. acs.org This level of control is crucial for fabricating materials with spatially defined properties and complex architectures. rsc.org

Advanced Photopolymerization Techniques for Network Fabrication

The precise nature of thiol-ene photopolymerization makes it highly suitable for advanced additive manufacturing, or 3D printing, technologies. Ethylene bis(3-mercaptopropionate), as a component of photocurable resins, is used in several high-resolution 3D printing methods.

Digital Light Processing (DLP) is a 3D printing technology that utilizes a digital projector to cure an entire layer of a photocurable resin at once. nih.govresearchgate.net This method is known for its high speed and resolution. nih.gov Resins for DLP are typically composed of monomers/oligomers, a crosslinker, a photoinitiator, and often a photoabsorber to control the light penetration depth. researchgate.netacs.org

Thiol-ene systems based on mercaptopropionate thiols are well-suited for DLP because of their rapid curing kinetics and lower oxygen sensitivity. wordpress.comnih.gov A typical formulation might include a multifunctional 'ene' monomer, a thiol crosslinker like pentaerythritol (B129877) tetrakis(3-mercaptopropionate), and a photoinitiator sensitive to the DLP light source (often 405 nm UV light), such as phenylbis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO). nih.gov The properties of the final printed object can be tailored by adjusting the thiol-to-ene ratio in the resin formulation. nih.govacs.org

Table 2: Example Components of a Thiol-Ene Resin for DLP 3D Printing This table outlines the typical components used to create a photocurable resin for DLP 3D printing applications.

| Component Role | Example Chemical |

|---|---|

| Copolymer/Ene Source | Copolymer of caprolactone (B156226) and allyl caprolactone |

| Thiol Crosslinker | Pentaerythritol tetrakis(3-mercaptopropionate) |

| Photoinitiator | Phenylbis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO) |

| Photoabsorber | Sudan I |

| Solvent/Diluent | 1,4-Dioxane |

Data sourced from studies on DLP printing of caprolactone copolymers. nih.govacs.org

Stereolithography (SLA) is another vat photopolymerization technique that, like DLP, builds objects layer-by-layer from a liquid photosensitive resin. researchgate.netnih.gov However, SLA typically uses a laser beam directed by galvanometers to trace the cross-section of a part, polymerizing the resin point-by-point. nih.gov This method is renowned for its high precision and ability to produce parts with smooth surface finishes. researchgate.netmdpi.com

Resins used in SLA must have appropriate photosensitivity and viscosity for the process. researchgate.netnih.gov Thiol-ene formulations containing Ethylene bis(3-mercaptopropionate) can be adapted for SLA. The fundamental chemistry of radical-initiated polymerization is the same as in other photopolymerization techniques. nih.gov By formulating resins with the correct viscosity and incorporating photoinitiators that are highly reactive at the laser's specific wavelength, complex 3D polymer networks can be synthesized with the high resolution afforded by SLA technology. nih.govmdpi.com

Polymer Network Architecture and Structure Property Relationships

Crosslinking Density and Network Topology in Ethylene (B1197577) bis(3-mercaptopropionate) Systems

Crosslinking density and network topology are the most critical parameters defining the structure of a polymer network. semanticscholar.org Crosslinking density refers to the number of crosslinks per unit volume, while topology describes the specific arrangement and connectivity of the polymer chains and crosslink junctions. researchgate.net In systems based on Ethylene bis(3-mercaptopropionate), both are controlled by the functionality of the constituent monomers and the choice of co-monomers.

Ethylene bis(3-mercaptopropionate) is a dithiol, meaning it possesses two thiol functional groups per molecule. This difunctionality allows it to act as a crosslinking agent when reacted with co-monomers having a functionality greater than two. In thiol-ene polymerizations, which proceed via a step-growth mechanism, the use of a dithiol like Ethylene bis(3-mercaptopropionate) with a multifunctional 'ene' monomer leads to the formation of a crosslinked network. rsc.org This process allows for the creation of networks with uniformly spaced crosslinks, which is a key advantage of thiol-ene chemistry. nih.gov The stoichiometry between the thiol groups of Ethylene bis(3-mercaptopropionate) and the functional groups of the co-monomer is a primary control parameter for the final network structure.

The table below illustrates the impact of co-monomer selection on the resulting polymer system.

| Co-monomer Type | Co-monomer Example | Polymerization Mechanism | Resulting Network Characteristics |

| Triallyl | 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATO) | Thiol-ene photopolymerization | Forms networks with defined crosslink points, often used to create model polymer networks. rsc.org |

| Triacrylate | Trimethylolpropane triacrylate (TMPTA) | Thiol-Michael addition | Creates a densely crosslinked network, often used in dual-cure systems. rsc.org |

| Diallyl Ether with Thioester | Thioester-containing diallyl ether (TEDAE) | Thiol-ene photopolymerization | Produces thioester-containing elastomers whose network can be degraded or reclaimed. google.com |

Elastically Active Chains and Crosslink Density Quantification

The mechanical properties of a polymer network are primarily determined by its degree of crosslinking. semanticscholar.org This can be quantified using several key metrics:

Concentration of elastically active chains (νel/V0) : The number of polymer chains that contribute to the elastic response of the network per unit volume. semanticscholar.orgresearchgate.net

Crosslink density (μel/V0) : The number of effective crosslinks per unit volume. semanticscholar.orgresearchgate.net

Molecular weight between crosslinks (Mc) : The average molecular weight of the polymer chain segments between two consecutive crosslink junctions. semanticscholar.org A lower Mc value corresponds to a higher crosslink density.

These structural parameters are not typically observed directly but are inferred from the macroscopic behavior of the network using various experimental techniques.

The table below summarizes common methods for quantifying network parameters.

| Parameter | Quantification Method | Description |

| Crosslink Density, Mc | Swelling Experiments | The network is swollen in a suitable solvent. The equilibrium swelling volume is related to the crosslink density through the Flory-Rehner equation. researchgate.net |

| Crosslink Density, Modulus | Stress-Strain Analysis | Uniaxial stress-strain measurements in the rubbery region are used. The modulus is directly related to the density of elastically active chains according to the theory of rubber elasticity. semanticscholar.orgresearchgate.net |

| Viscoelastic Properties | Dynamic Mechanical Analysis (DMA) | DMA measures the storage modulus (E') and loss modulus (E''). The storage modulus in the rubbery plateau region is proportional to the crosslink density. google.com |

Theoretical Models for Predicting Network Structure and Performance

To connect the molecular structure of a network to its macroscopic properties, several theoretical models have been developed. nih.gov These models provide a framework for predicting material performance based on monomer choice and reaction conditions.

Classical Statistical Models : The affine and phantom network models are foundational theories of rubber elasticity that describe the behavior of idealized, end-linked networks. semanticscholar.org

The affine model assumes that the crosslink junctions are fixed in space and deform affinely with the macroscopic strain. semanticscholar.org

The phantom model allows the crosslink junctions to fluctuate around their mean positions, providing a less constrained representation of the network. semanticscholar.org

Flory-Rehner Theory : This theory describes the equilibrium swelling of a polymer network in a solvent. It balances the osmotic pressure from polymer-solvent mixing with the elastic retractive force of the stretched network chains to relate the degree of swelling to the crosslink density. semanticscholar.orguni-halle.de

Kinetic Gelation Models : These models are used to predict the evolution of the network structure during polymerization. They can forecast key events like the gel point (the onset of network formation) and the development of crosslink density as a function of monomer conversion, providing insight into how reaction kinetics influence the final network architecture. rsc.org

Relationship Between Network Structure and Macroscopic Properties

The precisely controlled network structure enabled by using Ethylene bis(3-mercaptopropionate) directly translates to predictable macroscopic properties, particularly mechanical and thermal responses.

Mechanical Moduli : The stiffness of the material, quantified by Young's modulus or the storage modulus (E'), is directly proportional to the crosslink density. researchgate.net In networks formed from Ethylene bis(3-mercaptopropionate), increasing the functionality of the 'ene' co-monomer or adjusting the stoichiometry to favor more crosslinks will result in a higher rubbery modulus. google.com For example, a thioester-containing network formed with a tetra-thiol (PETMP) and a diallyl ether (TEDAE) exhibited a rubbery modulus of approximately 6 MPa. google.com

Thermal Response : The glass transition temperature (Tg) is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is highly sensitive to the network structure. A higher crosslink density restricts polymer chain mobility, leading to a higher Tg. google.com This is often observed as the peak of the tan delta curve in Dynamic Mechanical Analysis (DMA). For a specific thioester-containing elastomer, the Tg was measured at -19°C. google.com

The following data table, compiled from research on related thiol-ene systems, illustrates the relationship between network composition and thermomechanical properties.

| Thiol Monomer | Ene Monomer | Thiol:Ene Ratio | Glass Transition Temperature (Tg) | Rubbery Modulus (at T > Tg) |

| PETMP | TEDAE | Stoichiometric | -2 °C | 6 MPa google.com |

| PETMP | TEDAE | 2:1 | -19 °C | 1 MPa google.com |

Data is illustrative of trends in thiol-ene networks and derived from studies on similar systems.

By carefully selecting co-monomers and controlling the polymerization of Ethylene bis(3-mercaptopropionate), it is possible to engineer polymer networks with a wide range of precisely defined properties. nih.gov

Applications of Ethylene Bis 3 Mercaptopropionate in Functional Polymer Development

Design and Synthesis of Advanced Hydrogel Systems

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them ideal for biomedical applications. researchgate.net Ethylene (B1197577) bis(3-mercaptopropionate) serves as a key crosslinking agent in the fabrication of these systems, allowing for the creation of hydrogels with controlled structural and mechanical properties.

Hydrogels crosslinked with Ethylene bis(3-mercaptopropionate) are typically formed through thiol-ene reactions, a type of "click" chemistry known for its high efficiency, rapid reaction rates, and mild reaction conditions. nih.gov This process involves the reaction of the thiol groups on Ethylene bis(3-mercaptopropionate) with 'ene' functional groups (such as acrylates, vinyls, or norbornenes) on other polymer chains. nih.gov There are two primary mechanisms for initiating this crosslinking:

Michael Addition: This reaction occurs spontaneously under basic conditions (typically a pH of 7.4) and does not require an initiator. nih.gov The thiol group undergoes a conjugate addition to an electron-deficient 'ene' group, such as an acrylate (B77674), forming a stable thioether bond and thus crosslinking the polymer chains. nih.gov This method is particularly advantageous for in-situ hydrogel formation in the presence of cells due to its biocompatibility. mdpi.com

Photo-initiated Radical Polymerization: This method provides greater temporal and spatial control over the gelation process. chienchilin.org In the presence of a photoinitiator, exposure to light (typically UV or visible light) generates radicals that initiate the polymerization between the thiol and 'ene' groups. rsc.org This technique allows for the fabrication of patterned hydrogels and complex microstructures. researchgate.net The reaction is rapid, often achieving gelation within seconds to minutes. researchgate.net

The choice of initiation mechanism depends on the specific application and the desired properties of the final hydrogel.

A key advantage of using Ethylene bis(3-mercaptopropionate) in hydrogel synthesis is the ability to precisely control the network properties. google.com This tunability allows for the design of hydrogels that can match the mechanical properties of specific biological tissues. mdpi.com The primary factors that can be adjusted include:

Crosslinking Density: By varying the concentration of Ethylene bis(3-mercaptopropionate) and its ratio to the 'ene'-functionalized polymer, the density of crosslinks within the hydrogel can be controlled. mdpi.com A higher crosslinking density generally leads to a stiffer hydrogel with a lower swelling ratio. researchgate.netresearchgate.net

Macromer Composition: The choice of the 'ene'-containing polymer backbone (e.g., polyethylene (B3416737) glycol, hyaluronic acid) and its molecular weight significantly impacts the final properties of the hydrogel, such as its biodegradability and biocompatibility. nih.gov

| Parameter | Effect on Hydrogel Properties | Reference |

|---|---|---|

| Increasing Crosslinker (Ethylene bis(3-mercaptopropionate)) Concentration | Increases stiffness (modulus), decreases swelling ratio and mesh size. | mdpi.comresearchgate.net |

| Increasing Total Polymer Concentration | Increases stiffness and mechanical strength. | researchgate.net |

| Choice of 'ene' Monomer (e.g., acrylate vs. norbornene) | Affects reaction kinetics and final network homogeneity. | nih.gov |

| Molecular Weight of Polymer Backbone | Influences swelling, degradation rate, and mechanical properties. | researchgate.net |

Engineering of Stimuli-Responsive Polymer Materials

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their environment. mdpi.com Ethylene bis(3-mercaptopropionate) can be incorporated as a crosslinker into these systems to create robust, responsive hydrogels.

Light-responsive hydrogels can be engineered by incorporating photocleavable or photo-isomerizable moieties into the polymer network. rsc.org Ethylene bis(3-mercaptopropionate) can be used to crosslink polymers that contain these light-sensitive groups.

One approach involves using o-nitrobenzyl ester (o-NBE) groups, which can be cleaved upon exposure to UV light. rsc.orgrsc.org By incorporating o-NBE groups into the polymer backbone or as pendant groups, and then crosslinking with Ethylene bis(3-mercaptopropionate) via thiol-ene chemistry, a network is formed that can be degraded in a spatially and temporally controlled manner with UV light. rsc.org This allows for the creation of micro-patterns within the hydrogel or the controlled release of encapsulated contents. rsc.org

Another strategy employs dynamic covalent bonds, such as those from 1,2-dithiolanes. nih.gov These can be incorporated into the network and their bonding state can be altered with light, leading to changes in the hydrogel's mechanical properties, such as stiffening or softening. nih.gov

Enzyme-responsive hydrogels are designed to degrade or change their structure in the presence of specific enzymes, which are often overexpressed in diseased tissues. This allows for targeted drug delivery and controlled release. nih.gov

The ester bonds present in the Ethylene bis(3-mercaptopropionate) molecule are potentially susceptible to cleavage by esterase enzymes. This inherent property could be exploited to create enzyme-responsive hydrogels where the crosslinks are degraded by enzymes, leading to the breakdown of the hydrogel and the release of encapsulated molecules.

A more common approach is to incorporate enzyme-cleavable peptide sequences into the polymer backbone or as part of the crosslinker. nih.govrsc.org For example, a peptide sequence that is a substrate for a matrix metalloproteinase (MMP), an enzyme often involved in cancer progression, can be used. nih.gov Ethylene bis(3-mercaptopropionate) can then be used to crosslink these peptide-functionalized polymers, creating a hydrogel that degrades specifically in the presence of MMPs. nih.gov

| Stimulus | Responsive Moiety | Mechanism of Action | Potential Application | Reference |

|---|---|---|---|---|

| Light (UV) | o-Nitrobenzyl ester (o-NBE) | Photocleavage of the o-NBE group, leading to network degradation. | Patterning, on-demand release. | rsc.orgrsc.org |

| Enzymes (e.g., MMPs, Esterases) | Peptide sequences, Ester bonds | Enzymatic cleavage of the responsive group, causing network degradation. | Targeted drug delivery. | nih.govrsc.org |

| pH | Ionizable groups (e.g., amines, carboxylic acids) | Protonation/deprotonation of functional groups, leading to changes in swelling. | pH-triggered release. | nih.govtandfonline.com |

| Temperature | Thermoresponsive polymers (e.g., PNIPAAm) | Phase transition of the polymer at a specific temperature, causing changes in swelling. | Injectable systems, cell sheet engineering. | mdpi.comresearchgate.net |

Hydrogels that respond to changes in pH or temperature can be created by copolymerizing monomers that exhibit these properties along with a crosslinker like Ethylene bis(3-mercaptopropionate).

pH-Responsive Systems: To create pH-responsive hydrogels, monomers containing ionizable functional groups, such as carboxylic acids or amines, are incorporated into the polymer network. nih.govtandfonline.com At different pH values, these groups will either be protonated or deprotonated, leading to changes in the electrostatic repulsion within the network. This, in turn, causes the hydrogel to swell or shrink, which can be used to trigger the release of an encapsulated drug. researchgate.netnih.gov Thiol-ene chemistry with Ethylene bis(3-mercaptopropionate) is a suitable method for crosslinking these systems. nih.gov

Temperature-Responsive Systems: Temperature-responsive hydrogels are often based on polymers like Poly(N-isopropylacrylamide) (PNIPAAm), which exhibits a lower critical solution temperature (LCST) around 32°C. mdpi.comresearchgate.net Below the LCST, the polymer is hydrophilic and the hydrogel is swollen. Above the LCST, the polymer becomes hydrophobic, causing the hydrogel to collapse and release water. By synthesizing copolymers of PNIPAAm with 'ene' functionalities and crosslinking them with Ethylene bis(3-mercaptopropionate), it is possible to create injectable hydrogels that are liquid at room temperature and form a gel at body temperature. mdpi.com

Fabrication of Specialized Polymer Composites and Coatings

The utility of Ethylene bis(3-mercaptopropionate) is well-established in the formulation of advanced polymer composites and coatings, where it serves multiple functions to improve both processing and final material performance. chemimpex.comroyal-chem.com

In the manufacturing of polymer systems, particularly epoxy resins, controlling the viscosity of the prepolymer is crucial for processing. Ethylene bis(3-mercaptopropionate) can be employed as a reactive diluent. Unlike non-reactive diluents that can compromise the final mechanical properties of the cured product, reactive diluents become chemically incorporated into the polymer network. nih.gov This integration ensures that the desired processing characteristics are achieved without sacrificing the integrity of the final material.

Furthermore, Ethylene bis(3-mercaptopropionate) functions as an effective curing agent and crosslinker. royal-chem.com In systems curable by ultraviolet (UV) light or in epoxy adhesive formulations, its thiol groups readily participate in thiol-ene or thiol-epoxy "click" reactions. royal-chem.comcjps.org This reactivity allows for rapid and efficient curing, often at lower temperatures than traditional thermal curing methods. royal-chem.com As a crosslinking agent, it creates covalent bonds between polymer chains, forming a three-dimensional network that significantly enhances the thermal stability and mechanical properties of the resulting polymer. chemimpex.comchemimpex.com This makes it a valuable component in the formulation of durable industrial floor coatings, automotive topcoats, and protective metal finishes. royal-chem.com

The performance of adhesives and coatings is heavily dependent on their ability to form strong and durable bonds with a substrate. Ethylene bis(3-mercaptopropionate) is a key ingredient in formulating high-performance adhesives due to its capacity to improve adhesion and interfacial properties. chemimpex.comroyal-chem.com The thiol functionalities on the molecule can form strong covalent or coordinative bonds with a wide variety of surfaces, including metals and other inorganic materials.

This enhanced bonding at the polymer-substrate interface ensures longevity and reliability in demanding applications. chemimpex.com It is particularly utilized in UV and epoxy adhesives for electronics assembly and optical bonding, where strong, reliable adhesion is critical. royal-chem.com The compound's ability to promote adhesion makes it a preferred choice for creating robust sealants and coatings for the construction and manufacturing industries. chemimpex.comchemimpex.com

Development of Shape-Memory Polymer Systems

Shape-memory polymers (SMPs) are advanced materials that can be programmed to hold a temporary shape and later recover their original, permanent shape upon exposure to an external stimulus such as heat. cjps.org The development of these materials relies on the creation of a stable polymer network that defines the permanent shape.

Ethylene bis(3-mercaptopropionate) is an essential monomer for creating certain types of SMPs. royal-chem.com The formation of SMPs often involves a crosslinking process to establish the permanent shape, and Ethylene bis(3-mercaptopropionate) serves as a high-performance dithiol crosslinker. royal-chem.comcjps.org It is particularly effective in systems that utilize thiol-ene click chemistry, a rapid and efficient method for network formation under UV light. royal-chem.comcjps.org In this process, the dithiol monomer reacts with a polymer containing vinyl or other unsaturated groups, forming a crosslinked network. cjps.org The characteristics of this network, such as crosslink density, are critical for the shape memory capabilities of the material. By participating in the crosslinking reaction, Ethylene bis(3-mercaptopropionate) helps to build the stable infrastructure necessary for the polymer to store and release mechanical energy, enabling the shape memory effect. royal-chem.commdpi.com

Applications in Gas Separation Membranes

Membrane-based gas separation is a critical technology for various industrial processes, including CO2 capture. Crosslinked polyether networks, particularly those based on poly(ethylene oxide) (PEO) or poly(ethylene glycol) (PEG), are promising materials for separating CO2 from light gases like H2 and N2. nih.gov The performance of these membranes is intimately linked to the structure of the polymer network, which can be precisely controlled using crosslinking agents. nih.govresearchgate.net

One of the primary challenges in using PEO or PEG for gas separation membranes is their tendency to crystallize, which impedes gas transport. Crosslinking is a key strategy used to suppress this crystallinity and maintain an amorphous structure that is more permeable to gases. nih.govresearchgate.net Dithiol compounds such as Ethylene bis(3-mercaptopropionate) can be used to create these crosslinked networks through reactions like thiol-ene polymerization with PEG-diacrylates. researchgate.net

The introduction of Ethylene bis(3-mercaptopropionate) as a crosslinker allows for the tailoring of the network structure. By controlling the concentration of the crosslinker, the molecular weight between crosslinks can be adjusted, which in turn influences the fractional free volume of the membrane. monash.eduuky.edu This precise control over the network architecture is fundamental to optimizing the membrane for specific gas separation tasks. nih.gov

The chemical structure of the crosslinking agent has a significant impact on the final gas transport properties of the membrane, affecting both permeability (the rate at which gas passes through) and selectivity (the ability to separate one gas from another). monash.eduuky.edu The Ethylene bis(3-mercaptopropionate) molecule forms a specific type of crosslink joint within the polymer network. The length, flexibility, and chemical nature of this joint influence the local chain mobility and the size of the free volume pockets within the polymer matrix. monash.edu

Analytical and Characterization Methodologies for Ethylene Bis 3 Mercaptopropionate Polymerizations

Spectroscopic Techniques for Monitoring Reaction Progress

Spectroscopic methods are indispensable for real-time and in situ monitoring of the polymerization of Ethylene (B1197577) bis(3-mercaptopropionate). They allow for the direct observation of the consumption of functional groups, providing a quantitative measure of reaction conversion and kinetics.

¹H NMR spectroscopy is a powerful tool for tracking the conversion of functional groups during the polymerization of Ethylene bis(3-mercaptopropionate). nih.govrsc.orgresearchgate.netresearchgate.net The progress of the reaction, typically a thiol-ene addition, can be monitored by observing the disappearance of proton signals corresponding to the reactive ene-group (e.g., allyl or vinyl protons) and the thiol group, alongside the appearance of new signals corresponding to the resulting thioether linkage. researchgate.netresearchgate.net

The degree of conversion can be quantified by comparing the integration of the diminishing reactant peaks to a stable internal standard or to the newly forming product peaks. researchgate.netsemanticscholar.org For instance, in a reaction with an allyl-functionalized comonomer, the decrease in the integral of the vinyl proton signals (typically around 5-6 ppm) relative to a stable reference peak in the polymer backbone provides a direct measure of ene conversion. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for Monitoring Thiol-Ene Polymerization

| Reaction Time (minutes) | Relative Integral of Thiol Protons (S-H) | Relative Integral of Alkene Protons (C=C-H) | Conversion (%) |

| 0 | 1.00 | 1.00 | 0 |

| 10 | 0.75 | 0.75 | 25 |

| 30 | 0.40 | 0.40 | 60 |

| 60 | 0.15 | 0.15 | 85 |

| 120 | <0.05 | <0.05 | >95 |

Note: Data are representative and intended for illustrative purposes.

Real-time Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for studying the kinetics of rapid polymerization reactions, such as the photo-initiated thiol-ene polymerization of Ethylene bis(3-mercaptopropionate). acs.orgresearchgate.netthermofisher.comresearchgate.net The reaction progress is monitored by tracking the decrease in the absorbance of characteristic vibrational bands of the functional groups.

Specifically, the disappearance of the thiol (S-H) stretching band, typically located around 2570 cm⁻¹, and the alkene (C=C) stretching band (e.g., around 1645 cm⁻¹ for an allyl group) are monitored over time. researchgate.net By normalizing these peaks to a non-reacting internal reference peak (e.g., a carbonyl C=O stretch from the ester groups in the monomer at ~1730 cm⁻¹), a quantitative conversion versus time profile can be generated. acs.org This allows for the determination of key kinetic parameters, such as the polymerization rate and the final functional group conversion. acs.orgresearchgate.net

Table 2: Real-Time FTIR Data for Thiol-Ene Photopolymerization Kinetics

| Irradiation Time (seconds) | Thiol (S-H) Peak Absorbance (normalized) | Alkene (C=C) Peak Absorbance (normalized) | Functional Group Conversion (%) |

| 0 | 1.00 | 1.00 | 0 |

| 10 | 0.65 | 0.65 | 35 |

| 20 | 0.30 | 0.30 | 70 |

| 30 | 0.10 | 0.10 | 90 |

| 60 | <0.05 | <0.05 | >95 |

Note: Data are representative and intended for illustrative purposes.

Rheological Studies of Gelation and Viscoelastic Properties

Rheological measurements are critical for understanding the evolution of the viscoelastic properties of the polymerizing system, particularly the transition from a liquid monomer mixture to a solid gel network. acs.orgacs.orgresearchgate.netacs.orgnih.gov Dynamic oscillatory rheometry is employed to measure the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response of the material.

As the polymerization of Ethylene bis(3-mercaptopropionate) proceeds, both G' and G'' increase. The gel point, which is the incipient formation of an infinite polymer network, is often identified as the time at which the G' and G'' curves cross over (i.e., G' = G''). acs.orgacs.org Beyond the gel point, the material exhibits solid-like behavior, with G' becoming significantly larger than G''. These studies provide valuable information on gelation time, which is a critical parameter for processing, and on the final mechanical properties of the cured network. acs.orgnih.gov

Table 3: Evolution of Viscoelastic Properties During Polymerization

| Reaction Time (minutes) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | State of System |

| 0 | 0.1 | 5.0 | Liquid |

| 10 | 10 | 25 | Viscous Liquid |

| 18.5 | 150 | 150 | Gel Point |

| 30 | 1,200 | 200 | Soft Gel |

| 60 | 10,000 | 500 | Cured Network |

Note: Data are representative and intended for illustrative purposes.

Chromatographic Analysis of Polymerization Products and Network Formation

Chromatographic techniques are essential for characterizing the molecular weight and molecular weight distribution of the polymers formed before the gel point, and for analyzing the soluble fraction of the polymer network after gelation.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight characteristics of polymers. acs.orgspecificpolymers.comlcms.czpolyanalytik.comnih.gov SEC separates molecules based on their hydrodynamic volume in solution. nih.gov As the polymerization of Ethylene bis(3-mercaptopropionate) progresses, samples can be taken at different time intervals (before the gel point) to monitor the increase in the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). specificpolymers.com This information is crucial for understanding the polymerization mechanism and for correlating molecular architecture with final material properties. After gelation, SEC can be used to analyze the sol fraction, providing insights into the efficiency of the crosslinking reaction.

Table 4: SEC Analysis of Polymer Growth Before Gelation

| Reaction Time (minutes) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| 5 | 1,500 | 2,100 | 1.4 |

| 10 | 4,800 | 7,200 | 1.5 |

| 15 | 15,000 | 25,500 | 1.7 |

| 20 (pre-gel) | 50,000 | 110,000 | 2.2 |

Note: Data are representative and intended for illustrative purposes.

Microscopic and Morphological Characterization of Polymer Networks

Microscopy techniques are used to visualize the morphology and surface characteristics of the final polymer networks formed from Ethylene bis(3-mercaptopropionate). These methods can reveal information about the network's homogeneity, phase separation, and surface topography at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is frequently used to examine the cross-sectional morphology of the polymer networks, providing information on the porous structure and phase behavior. Atomic Force Microscopy (AFM) is employed to probe the surface topography with high resolution. scispace.com AFM can also be operated in modes that map variations in mechanical properties, such as modulus and adhesion, across the surface, which is particularly useful for identifying phase-separated domains in heterogeneous networks. scispace.com

Table 5: Microscopic Techniques for Network Characterization

| Technique | Information Obtained | Typical Resolution |

| Scanning Electron Microscopy (SEM) | Surface topography, cross-sectional morphology, porosity | 1-10 nm |

| Atomic Force Microscopy (AFM) | 3D surface topography, surface roughness, phase imaging, mechanical properties (modulus, adhesion) | 0.1-10 nm |

Emerging Research Directions and Future Perspectives

High-Throughput Screening Approaches for Ethylene (B1197577) bis(3-mercaptopropionate) Polymer Systems

High-throughput screening (HTS) methodologies are revolutionizing the pace of materials discovery, and their application to Ethylene bis(3-mercaptopropionate) (EGDMP) based polymer systems is a significant emerging trend. nist.govnih.gov These approaches enable the rapid synthesis and evaluation of large libraries of polymers, systematically varying compositions and processing parameters to identify materials with desired properties. nist.govnih.gov This is a substantial leap forward from traditional, one-at-a-time polymer synthesis and characterization. nist.gov

A key application of HTS in this area is the development of novel biomaterials. For instance, HTS has been employed to screen libraries of thiol-ene polymers for applications like bone adhesives. nih.govacs.orgnih.gov In one study, a library of 90 different copolymers was synthesized via thiol-ene click chemistry, a reaction where EGDMP can be a key thiol component. nih.govacs.orgnih.gov This screening identified a promising copolymer formulation that supported high adhesion of human mesenchymal stromal cells, a critical factor for bone-contacting materials. nih.govacs.orgnih.gov The use of HTS allows for the exploration of a wide range of monomers and their combinations, which would be impractical with conventional methods. nist.gov

The creation of polymer libraries for HTS often involves robotic systems for precise and automated mixing of monomers and initiators. nih.gov These libraries can be designed with discrete variations in composition or as continuous gradients, allowing for the efficient mapping of structure-property relationships. nist.govresearchgate.net Characterization techniques are then applied in a high-throughput manner to assess properties such as mechanical strength, thermal stability, and biocompatibility. nih.gov

Table 1: Example of a High-Throughput Screening Workflow for Thiol-Ene Polymers

| Step | Description | Key Considerations |

| Library Design | Define the range of monomer compositions and ratios to be investigated. This includes selecting various 'ene' monomers to react with the thiol groups of Ethylene bis(3-mercaptopropionate). | The diversity of the chemical building blocks will determine the scope of the material properties that can be explored. nist.gov |

| Automated Synthesis | Utilize robotic liquid handling systems to prepare a large number of unique polymer formulations in parallel, often in microplate formats. | Precision and accuracy in dispensing small volumes are crucial for generating reliable and reproducible results. nih.gov |

| Curing | Induce polymerization, typically through photopolymerization for thiol-ene systems, which offers rapid and spatially controlled curing. nih.govacs.orgnih.gov | The intensity and duration of the light source must be carefully controlled to ensure consistent polymerization across the library. |

| High-Throughput Characterization | Employ rapid screening techniques to evaluate the desired properties of the synthesized polymers. This can include mechanical testing, spectroscopic analysis, and cell-based assays. nih.gov | The chosen characterization methods must be fast, automated, and provide quantitative data. |

| Data Analysis and "Hit" Identification | Use informatics tools to analyze the large datasets generated and identify the polymer formulations ("hits") that exhibit the most promising properties. nist.gov | Advanced data analysis techniques are necessary to identify trends and correlations within the complex datasets. |

Integration of Ethylene bis(3-mercaptopropionate) in Bio-Inspired Material Systems

The unique properties of polymers derived from Ethylene bis(3-mercaptopropionate) make them highly suitable for creating bio-inspired and biomimetic materials. These materials aim to replicate the structure and function of biological tissues, offering significant potential in biomedical applications like tissue engineering and drug delivery. chemimpex.comchemimpex.com

Thiol-ene chemistry, where EGDMP is a common thiol monomer, is particularly well-suited for creating biocompatible hydrogels. chemimpex.comchemimpex.comacs.org These hydrogels can be designed to mimic the extracellular matrix (ECM) of natural tissues, providing a supportive scaffold for cell growth and tissue regeneration. nih.gov The "click" nature of the thiol-ene reaction allows for the encapsulation of sensitive biological molecules, such as proteins and peptides, with minimal loss of bioactivity. acs.orgnih.gov This is a significant advantage over other polymerization methods that can denature delicate biological components. nih.gov

Researchers are exploring the incorporation of specific bioactive cues into EGDMP-based polymer networks. For example, peptide sequences that promote cell adhesion or are sensitive to specific enzymes (MMP-sensitive peptides) can be integrated into the hydrogel structure. nih.gov This allows for the creation of materials that can actively interact with and be remodeled by cells, a key feature of natural tissues. nih.gov The versatility of the thiol-ene reaction enables the straightforward incorporation of these functionalities. nih.gov

Furthermore, the development of bio-inspired adhesives is another promising area. By mimicking the adhesive strategies of organisms like mussels, researchers are designing strong, water-resistant adhesives for medical applications. usm.edu Thiol-ene systems provide a robust and controllable platform for developing these advanced adhesives. usm.edu

Advanced Computational Modeling and Simulation of Ethylene bis(3-mercaptopropionate) Reactions and Network Evolution

Computational modeling and simulation are becoming indispensable tools for understanding and predicting the behavior of polymer systems at the molecular level. For Ethylene bis(3-mercaptopropionate)-based materials, these techniques offer insights into the polymerization process and the evolution of the final network structure.